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Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

Cat. No.: B1281492
CAS No.: 38259-00-6
M. Wt: 136.19 g/mol
InChI Key: KCHFYKPIADOPBJ-UHFFFAOYSA-N
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Description

Foundational Aspects of Bicyclo[2.2.2]octene Ring Systems in Chemical Research

The bicyclo[2.2.2]octane framework, the saturated parent of the bicyclo[2.2.2]octene system, is characterized by its high degree of symmetry and structural rigidity. nih.gov This scaffold is essentially composed of three fused cyclohexane (B81311) rings locked in a boat conformation. google.com This constrained geometry results in considerable ring strain, estimated to be around 11-14 kcal/mol for the bicyclo[2.2.2]octane and bicyclo[2.2.2]octene systems. mdpi.comacs.org This inherent strain influences the reactivity of the molecule and its derivatives.

The rigid structure of the bicyclo[2.2.2]octene ring system provides a robust and predictable scaffold for arranging functional groups in a precise spatial orientation. nih.gov This has made it an attractive core for designing molecules that can mimic biological structures or function as rigid linkers in supramolecular chemistry and materials science. thieme-connect.commdpi.com X-ray crystallographic studies of various bicyclo[2.2.2]octane and octene derivatives have confirmed the well-defined and predictable geometry of this ring system. publish.csiro.aucore.ac.uk This structural integrity is crucial for its application as a nonpeptide scaffold in the design of therapeutic agents. nih.gov

Table 1: Physicochemical Properties of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

Property Value
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless to Light Yellow Liquid
CAS Number 38259-00-6

Data sourced from public chemical databases.

Significance of the Carboxaldehyde Moiety in Bicyclic Architectures

The carboxaldehyde group attached to the bicyclo[2.2.2]octene framework is a versatile functional handle for a wide array of chemical transformations. Its reactivity is modulated by the rigid and sterically defined environment of the bicyclic system, which can lead to high levels of stereoselectivity in addition reactions.

The aldehyde can undergo a variety of standard transformations, allowing for the elaboration of the molecule into more complex structures. These reactions include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include Jones reagent (CrO₃ in aqueous acid) and sodium hypochlorite (B82951) (NaClO). libretexts.orgresearchgate.net This conversion is often a key step in the synthesis of bioactive molecules where a carboxylic acid or its derivatives are required for biological activity or for further coupling reactions.

Reduction: The carboxaldehyde is easily reduced to a primary alcohol. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, selectively reducing the aldehyde without affecting the alkene functionality. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. masterorganicchemistry.comchemistrysteps.com

Carbon-Carbon Bond Formation: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. A notable example is the Wittig reaction, which converts the aldehyde into an alkene, thereby extending the carbon chain. mdpi.commasterorganicchemistry.combeilstein-journals.org This reaction has been used to introduce vinyl groups onto the bicyclo[2.2.2]octene scaffold. mdpi.com The facial selectivity of nucleophilic additions to the carbonyl is influenced by the steric hindrance imposed by the bicyclic framework, often leading to a preferred stereochemical outcome.

Table 2: Key Chemical Transformations of the Carboxaldehyde Group

Reaction Type Reagents Product Functional Group
Oxidation Jones Reagent, NaClO, Oxone Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Primary Alcohol
Olefination Wittig Reagents (e.g., Ph₃P=CH₂) Alkene

Overview of Contemporary Research Domains for this compound

This compound and its derivatives are valuable intermediates in several cutting-edge areas of chemical research. The unique combination of a rigid scaffold and a reactive functional group allows for its application in diverse fields.

In medicinal chemistry , the bicyclo[2.2.2]octene core serves as a rigid scaffold for the development of novel therapeutic agents. Its well-defined three-dimensional structure is ideal for designing molecules that can bind to specific biological targets with high affinity and selectivity. For instance, recent research has explored the use of fused bicyclo[2.2.2]octene scaffolds in the design of non-covalent inhibitors for the SARS-CoV-2 main protease (3CLpro), a key enzyme in the replication of the virus. nih.gov The rigid framework allows for the precise positioning of pharmacophoric groups to interact with the active site of the enzyme. nih.gov

In materials science , the bicyclo[2.2.2]octene unit is incorporated into polymers to impart specific properties such as thermal stability and rigidity. google.com The strained alkene can participate in polymerization reactions, and the functional handle allows for the synthesis of specialty monomers. The rigid and bulky nature of the bicyclic unit can influence the morphology and mechanical properties of the resulting polymers. Furthermore, bicyclo[2.2.2]octene-based structures have been used as rigid linkers in the construction of complex supramolecular assemblies, such as "crab-like" molecules designed for specific complexation and luminescence properties. researchgate.net

In synthetic organic chemistry , this compound is a key starting material for the synthesis of complex natural products and other challenging molecular targets. The Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and acrolein is a common method for its synthesis, often proceeding with high endo selectivity, especially when catalyzed by a Lewis acid. mdpi.com The resulting aldehyde can then be elaborated through various synthetic steps to construct intricate polycyclic systems.

Table 3: Selected Research Applications

Research Domain Application Key Findings
Medicinal Chemistry SARS-CoV-2 3CLpro Inhibitors The rigid bicyclo[2.2.2]octene scaffold can mimic the pharmacophore pattern of known inhibitors and serves as a promising starting point for new antiviral drug development. nih.gov
Materials Science Specialty Polymers Derivatives are used as specialty monomers to create polymers with enhanced thermal and mechanical properties due to the rigid bicyclic core. google.com
Supramolecular Chemistry Molecular Scaffolds Used to construct "crab-like" molecules for studying complexation, luminescence, and intramolecular π-stacking interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B1281492 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde CAS No. 38259-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHFYKPIADOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500302
Record name Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38259-00-6
Record name Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde and Its Structural Analogues

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction stands as a powerful and widely utilized method for the construction of the Bicyclo[2.2.2]octane framework. researchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. thieme-connect.de

Diene and Dienophile Selection for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Formation

The formation of this compound via the Diels-Alder reaction classically involves the reaction between a cyclohexadiene and an appropriate dienophile. Specifically, 1,3-cyclohexadiene (B119728) serves as the diene component, providing the four-electron system necessary for the cycloaddition. nih.govmdpi.com The dienophile, a two-electron system, is typically an α,β-unsaturated aldehyde. Acrolein is a commonly employed dienophile for the synthesis of the parent this compound. nih.govmdpi.com

The selection of substituted dienes and dienophiles allows for the synthesis of a variety of structural analogues. For instance, substituted 1,3-cyclohexadienes can be generated in situ from precursors like 2,5-dihydroanisoles for reaction with dienophiles. researchgate.net Similarly, substituted α,β-unsaturated aldehydes, such as crotonaldehyde (B89634) and cinnamaldehyde, can be used to introduce substituents onto the bicyclic framework. core.ac.uk The reaction rate and selectivity are influenced by the electronic nature of the substituents on both the diene and dienophile, a principle known as the "Alder rule," where electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. thieme-connect.de

Below is a table summarizing common dienes and dienophiles used in the synthesis of this compound and its analogues.

DieneDienophileProduct
1,3-CyclohexadieneAcroleinThis compound
1,3-Cyclohexadiene(E)-Crotonaldehyde3-Methylthis compound
1,3-Cyclohexadiene2-Methylpropenal2-Methylthis compound
CyclopentadieneAcroleinBicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

Catalytic Approaches in Diels-Alder Synthesis

To enhance the rate and selectivity of the Diels-Alder reaction for synthesizing this compound, various catalytic approaches have been investigated.

Lewis acids are frequently employed to catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often enhancing its regio- and stereoselectivity. thieme-connect.dethieme-connect.de

A common Lewis acid used for the synthesis of this compound is boron trifluoride etherate (BF₃·OEt₂). nih.govmdpi.com In a typical procedure, the reaction of 1,3-cyclohexadiene and acrolein in the presence of BF₃·OEt₂ in an anhydrous solvent like diethyl ether yields the desired product. nih.gov For example, a reaction stirred for 4 hours can produce the crude product in 71% yield, with a high preference for the endo epimer (96%). nih.gov Other Lewis acids such as aluminum chloride (AlCl₃) have also been utilized in similar cycloadditions. nih.gov

The table below presents data on Lewis acid-catalyzed Diels-Alder reactions for the formation of this compound.

DieneDienophileLewis AcidYieldDiastereoselectivity (endo:exo)
1,3-CyclohexadieneAcroleinBF₃·OEt₂71%96:4
1,3-ButadieneCyclohept-2-enoneAlCl₃47%Not Specified

In recent years, organocatalysis has emerged as a powerful metal-free strategy for promoting Diels-Alder reactions. Chiral secondary amines, such as imidazolidinone derivatives, can catalyze the cycloaddition between α,β-unsaturated aldehydes and dienes with high enantioselectivity. core.ac.ukresearchgate.net The mechanism involves the formation of a chiral iminium ion from the reaction of the aldehyde and the amine catalyst. This iminium ion is a more reactive dienophile than the parent aldehyde, leading to an acceleration of the reaction. core.ac.uk

For instance, the reaction of acrolein and cyclohexadiene can be catalyzed by an imidazolidinone perchlorate (B79767) salt in a mixture of acetonitrile (B52724) and water to produce this compound with high diastereo- and enantioselectivity. core.ac.ukresearchgate.net One study reported a 94:6 endo:exo ratio and a 94% enantiomeric excess (ee) for the endo isomer. researchgate.net This approach offers a greener alternative to traditional metal-based Lewis acid catalysis.

Strategies for Controlling Regioselectivity and Diastereoselectivity in Cycloadditions

Controlling the regioselectivity and diastereoselectivity of the Diels-Alder reaction is crucial for the synthesis of specific isomers of this compound and its analogues.

Regioselectivity in the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. According to the frontier molecular orbital theory, the major regioisomer arises from the alignment of the orbitals with the largest coefficients. thieme-connect.de Lewis acid catalysis can enhance this regioselectivity by increasing the difference in the LUMO coefficients of the dienophile. thieme-connect.de

Diastereoselectivity , particularly the preference for the endo or exo product, is a key aspect of the Diels-Alder reaction. The "endo rule" often predicts the formation of the endo isomer as the major product due to favorable secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene. In the synthesis of this compound, the endo isomer is typically favored, especially under Lewis acid catalysis. nih.govmdpi.com For example, the BF₃·OEt₂ catalyzed reaction of 1,3-cyclohexadiene and acrolein yields almost exclusively the endo epimer. nih.govmdpi.com

The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio. While Lewis acids strongly favor the endo product, certain organocatalysts can also provide high endo selectivity. core.ac.ukresearchgate.net

The following table summarizes the diastereoselectivity observed in the synthesis of this compound under different catalytic conditions.

CatalystDiastereoselectivity (endo:exo)Enantiomeric Excess (ee) of endo isomer
BF₃·OEt₂96:4Not Applicable
Imidazolidinone salt94:694%

Multi-step Organic Synthesis Pathways

While the Diels-Alder reaction is the most direct route to the Bicyclo[2.2.2]octane core, this compound and its derivatives are often key intermediates in more extensive multi-step syntheses. ontosight.ai For instance, the aldehyde functionality can be further elaborated through various transformations. One such example is the Wittig methylenation of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde to afford 5-vinylbicyclo[2.2.2]oct-2-ene. nih.gov This transformation converts the aldehyde into a vinyl group, which can then participate in subsequent reactions.

Furthermore, the bicyclic framework itself can be derived from other structures through multi-step sequences that may culminate in a Diels-Alder reaction. For example, substituted cyclohexadienes used in the cycloaddition can be prepared from cyclohexanone (B45756) or aromatic precursors in multiple steps. ucla.edu Additionally, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones, which are structurally related to the target aldehyde, can be achieved through a one-pot tandem intermolecular Michael addition-intramolecular aldol (B89426) condensation process from simple ketones and cyclic enones under acidic conditions. ucla.edu These ketones can potentially be converted to the corresponding aldehydes.

Derivatization from Bicyclo[2.2.2]octane and Bicyclo[2.2.2]octene Precursors

A primary and widely utilized strategy for the synthesis of this compound involves the derivatization of pre-formed bicyclo[2.2.2]octene skeletons. The most direct approach is the [4+2] cycloaddition, or Diels-Alder reaction, which constructs the bicyclic core and installs the desired functionality simultaneously or in a subsequent step.

A prominent example is the Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and acrolein. mdpi.com This reaction, facilitated by catalysts such as boron trifluoride, yields Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde, favoring the endo epimer when the reaction is carefully timed. mdpi.com This method is highly efficient for creating the fundamental scaffold of the target molecule.

Alternatively, functionalization can be achieved from closely related bicyclo[2.2.2]octene precursors, such as bicyclo[2.2.2]oct-5-en-2-one. This ketone can be synthesized through a Diels-Alder reaction of 1,3-cyclohexadiene with dienophiles like 2-chloroacrylonitrile, followed by hydrolysis. mdpi.com The resulting ketone serves as a versatile intermediate that can be converted to the target aldehyde through various established organic transformations. Another pathway involves the reaction of methoxy-substituted cyclohexadienes with maleic anhydride, leading to dicarboxylic acid anhydrides which can be subsequently transformed into functionalized bicyclo[2.2.2]oct-5-en-2-ones. researchgate.net These multi-step sequences from bicyclo[2.2.2]octene precursors allow for the introduction of diverse substituents on the bicyclic frame. researchgate.netontosight.ai

Table 1: Synthesis via Derivatization of Bicyclo[2.2.2]octene Precursors
MethodPrecursorsKey Reagents/ConditionsProductReference
Intermolecular Diels-Alder Reaction1,3-Cyclohexadiene, AcroleinBoron trifluoride (Lewis acid)Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde mdpi.com
Diels-Alder followed by Hydrolysis1,3-Cyclohexadiene, 2-Chloroacrylonitrile1. Diels-Alder reaction 2. Base-catalyzed hydrolysisBicyclo[2.2.2]oct-5-en-2-one mdpi.com
Diels-Alder and Subsequent Transformation2-methoxy-1-methyl-1,3-cyclohexadiene, Maleic anhydride1. Heating 2. Hydrolysis and further steps1-methylbicyclo[2.2.2]oct-5-en-2-one researchgate.net

Ring Transformation Reactions leading to this compound Scaffolds

Beyond building upon existing bicyclic systems, advanced synthetic strategies can construct the this compound scaffold through the transformation of other ring systems. These methods often involve elegant tandem or cascade reactions that efficiently build molecular complexity.

One powerful approach is the intramolecular Diels-Alder (IMDA) reaction . This strategy involves generating a monocyclic precursor, typically a substituted cyclohexa-2,4-dien-1-one with a tethered dienophile, which then undergoes an intramolecular [4+2] cycloaddition to form the bicyclo[2.2.2]octane core. nih.govjst.go.jp For instance, 2-alkenylphenols can be oxidized with lead tetraacetate to form 6-alkenylcyclohexa-2,4-dien-1-ones, which then cyclize to yield the bicyclo[2.2.2]octenone skeleton. nih.govjst.go.jpcdnsciencepub.com This nature-inspired strategy allows for the construction of sterically congested bicyclic systems and the simultaneous creation of multiple stereocenters. nih.gov

Another effective ring-forming methodology is a tandem Michael addition-intramolecular aldol condensation , also known as a bridged Robinson annulation. This one-pot process reacts a simple ketone (cyclic or acyclic) with a cyclic enone in the presence of a strong acid. ucla.edu The sequence involves an initial intermolecular Michael addition followed by an intramolecular aldol reaction that closes the second ring, forming the bicyclo[2.2.2]oct-5-en-2-one structure. ucla.edu

Furthermore, the bicyclo[2.2.2]octene skeleton can be accessed via the rearrangement of other bicyclic isomers. For example, the gas-phase thermal reaction of bicyclo[4.2.0]oct-2-ene can induce a ontosight.ainih.gov-sigmatropic shift, leading to the formation of the thermodynamically more stable bicyclo[2.2.2]oct-2-ene. mdpi.com This represents a direct transformation from a fused-ring system to the desired bridged-ring scaffold.

Table 2: Synthesis via Ring Transformation Reactions
MethodStarting Material TypeKey TransformationScaffold FormedReference
Intramolecular Diels-Alder (IMDA)Substituted CyclohexadienoneIntramolecular [4+2] cycloadditionBicyclo[2.2.2]octenone nih.govjst.go.jpcdnsciencepub.comnih.gov
Bridged Robinson AnnulationKetone + Cyclic EnoneTandem Michael addition-aldol condensationBicyclo[2.2.2]oct-5-en-2-one ucla.edu
Sigmatropic RearrangementBicyclo[4.2.0]oct-2-eneThermal ontosight.ainih.gov-shiftBicyclo[2.2.2]oct-2-ene mdpi.com

Development of Scalable and Industrially Relevant Synthetic Routes

The utility of this compound and its analogues as intermediates in the synthesis of pharmaceuticals, fragrances, and pesticides necessitates the development of synthetic routes that are both scalable and economically viable. nih.gov The Diels-Alder reaction is a favored route for industrial applications due to its efficiency in forming the bicyclic core.

Adapting these reactions for large-scale production, however, presents specific challenges. For the synthesis of a related compound, 5-phenylbicyclo[2.2.2]oct-5-en-2-one, process safety data triggered the development of an optimized Diels-Alder reaction using α-chloroacrylonitrile as a ketene (B1206846) equivalent. A key innovation for scaling this reaction was the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a polymerization inhibitor, which is crucial when handling reactive dienophiles on a large scale. This practical and volume-efficient route delivered the product in multi-kilogram quantities without the need for chromatography or distillation, highlighting a viable strategy for the industrial production of similar bicyclo[2.2.2]octene derivatives.

Recent patents also describe novel procedures for the commercial production of various 1,4-disubstituted bicyclo[2.2.2]octane derivatives, starting from readily available materials like 1,4-dimethylene cyclohexane (B81311). These processes focus on creating oxo-substituted bicyclo[2.2.2]octane intermediates that can be further derivatized, aiming to provide simplified and commercially practical means for producing this important class of compounds.

Mechanistic Investigations and Chemical Transformations of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde

Thermal Reaction Pathways and Rearrangements

The thermal behavior of bicyclo[2.2.2]octene systems is characterized by complex rearrangements and fragmentation pathways, often proceeding through high-energy intermediates.

Gas Phase Thermal Chemistry of Bicyclo[2.2.2]oct-5-ene Derivatives

In the gas phase, bicyclo[2.2.2]octene derivatives are susceptible to retro-Diels-Alder reactions. researchgate.netnasa.gov This cycloreversion pathway is thermodynamically driven by the formation of stable molecules. thieme-connect.de For the parent bicyclo[2.2.2]oct-2-ene, the retro-Diels-Alder reaction yields 1,3-cyclohexadiene (B119728) and ethylene (B1197577). acs.org The kinetics of this reversible reaction have been studied in the gas phase, providing key thermochemical data for the system. nist.gov The thermal decomposition of bicyclo[2.2.2]octene systems can also be influenced by substituents. Computational studies on related cage-like molecules indicate that thermal decomposition can occur via a two-step mechanism involving bicyclic intermediates. researchgate.net These high-temperature reactions are fundamental for understanding the stability and fragmentation patterns of this bicyclic core. chemicalbook.com

Sigmatropic Rearrangements and Diradical Intermediates in Bicyclo[2.2.2]octene Systems

The thermal chemistry of bicyclo[2.2.2]octene is intricately linked with its isomeric structures, particularly bicyclo[4.2.0]oct-2-enes. At elevated temperatures (e.g., 300 °C), bicyclo[4.2.0]oct-2-ene can isomerize to bicyclo[2.2.2]oct-2-ene through a formal sandiego.edunih.gov sigmatropic carbon migration. acs.org Mechanistic studies, including those using deuterium (B1214612) labeling, suggest that this process, along with stereomutation and fragmentation, proceeds through a long-lived, conformationally flexible diradical intermediate. acs.orgresearchgate.net

The formation of diradical intermediates is a common feature in the thermal reactions of related bicyclic systems. sandiego.edu Theoretical calculations on the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-enes show that pathways involving diradical intermediates are energetically favored over concerted mechanisms. sandiego.edu Both one-bond and two-bond cleavage pathways leading to diradicals can occur simultaneously, with the specific mechanism being influenced by substituent effects. sandiego.edu While Cope rearrangements in bicyclo[2.2.2]octenes bearing endo alkenyl substituents typically have high activation barriers, the corresponding oxy-Cope rearrangements can be facilitated, particularly under anionic conditions, to produce functionalized cis-decalin systems. nih.govthieme-connect.de These rearrangements underscore the utility of the bicyclo[2.2.2]octene skeleton in accessing diverse molecular frameworks through controlled bond reorganization. nih.govacs.org

Reactivity of the Carboxaldehyde Functional Group

The aldehyde moiety of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a primary site for chemical modification, enabling chain extension and the introduction of new functional groups.

Wittig Reactions and Related Olefination Processes

The carboxaldehyde group readily undergoes olefination reactions, such as the Wittig reaction, to form a new carbon-carbon double bond. A key example is the Wittig methylenation of endo-bicyclo[2.2.2]oct-5-en-2-carboxaldehyde, which efficiently yields 5-vinylbicyclo[2.2.2]oct-2-ene. mdpi.comresearchgate.net This transformation converts the aldehyde into a vinyl group, providing a precursor for further synthetic manipulations, such as selective cyclopropanation at the newly formed exocyclic π-bond. mdpi.comresearchgate.net

Table 1: Wittig Reaction of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde

Reactant Reagent Product Reference

Nucleophilic Addition Reactions to the Aldehyde

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. While specific studies on this compound are limited, extensive research on the analogous ketone, bicyclo[2.2.2]oct-5-en-2-one, provides significant insight into the facial selectivity of these additions. nih.govresearchgate.net The addition of organometallic reagents, such as vinylmagnesium bromide, to the ketone often results in a mixture of syn and anti diastereomeric alcohols. nih.govresearchgate.net

The stereochemical outcome is highly dependent on the presence and nature of Lewis acids (e.g., CeCl₃, TiCl₄, ZnBr₂) and substituents on the bicyclic ring. nih.govresearchgate.net For certain substrates, the use of Lewis acids can dramatically enhance the stereoselectivity, affording the anti-isomer as the major product or even as a single isomer. nih.govresearchgate.net Conversely, using a preformed vinylmagnesium bromide-CeCl₃ reagent can favor the formation of syn-isomers. nih.govresearchgate.net These findings suggest that the stereoselectivity of nucleophilic additions to the aldehyde would be similarly influenced by reaction conditions, allowing for controlled access to specific diastereomers of the corresponding secondary alcohols.

Olefin Metathesis and other π-Bond Transformations at the Bicyclic Core

The olefinic bond within the bicyclo[2.2.2]octene core provides a handle for skeletal modifications via metathesis reactions, although the inherent stability of the ring system plays a crucial role in the reaction outcome. rsc.org

Olefin metathesis offers powerful strategies for carbon-skeleton rearrangement. researchgate.net In the context of bicyclo[2.2.2]octene derivatives, both ring-closing metathesis (RCM) and ring-rearrangement metathesis (RRM) have been explored. For instance, diallylated derivatives can undergo RCM to generate propellanes, which are tricyclic molecules containing a bridgehead C-C bond. rsc.orgnih.gov

Interestingly, the bicyclo[2.2.2]octene moiety itself often exhibits stability towards ring-rearrangement metathesis. rsc.orgnih.gov In some cases, when a molecule contains both allylic groups and the bicyclic olefin, RCM of the allylic groups occurs selectively without engaging the more stable internal double bond. rsc.orgnih.gov However, other studies have shown that a sequential ring-opening metathesis (ROM) followed by RCM can be used to transform the bicyclo[2.2.2]octene system into a decalin framework. beilstein-journals.org The choice of catalyst and the specific substitution pattern on the bicyclic core are critical factors that determine the reaction pathway, enabling the synthesis of diverse and complex polycyclic structures from bicyclo[2.2.2]octene precursors. beilstein-journals.org

Table 2: Metathesis Reactions of Bicyclo[2.2.2]octene Derivatives

Substrate Type Metathesis Type Catalyst Product Type Reference
Diallyl-substituted bicyclo[2.2.2]octene RCM Grubbs II Propellane rsc.orgnih.gov

Oxidative and Reductive Manipulations of the Bicyclo[2.2.2]oct-5-ene Framework

The rigid, strained bicyclo[2.2.2]oct-5-ene framework is a versatile scaffold in organic synthesis, amenable to a variety of oxidative and reductive transformations that can introduce new functional groups and structural complexity. The presence of both an aldehyde and a double bond in this compound allows for a range of selective manipulations.

Oxidative Decarboxylation in Bicyclo[2.2.2]octene Systems

Oxidative decarboxylation provides a powerful method for the conversion of carboxylic acids into other functional groups, often with the loss of carbon dioxide. While this compound does not possess a carboxylic acid group, its oxidation to the corresponding bicyclo[2.2.2]oct-5-ene-2-carboxylic acid allows for subsequent oxidative decarboxylation reactions. The most common reagent for this transformation is lead tetraacetate, which can proceed through both radical and ionic intermediates, leading to a variety of products depending on the reaction conditions and the structure of the substrate.

Mechanistic studies on bicyclo[2.2.2]octane-2-carboxylic acid have shown that oxidative decarboxylation with lead tetraacetate can yield acetates via both a carbonium ion and a non-carbonium ion pathway. dicp.ac.cnrsc.org The non-carbonium ion route is proposed to involve organolead intermediates that can lead to products with retention of stereochemistry. dicp.ac.cn

In the case of substituted bicyclo[2.2.2]octene systems, rearrangements are often observed. For instance, the treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate results in a minor product, 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one, alongside a major product that has rearranged to a bicyclo[3.2.1]octane skeleton. researchgate.net This rearrangement is thought to occur through a carbonium ion intermediate formed after the decarboxylation of one of the carboxylic acid groups. researchgate.net Similarly, the oxidative decarboxylation of 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid with lead tetraacetate yields the expected 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one, but also products resulting from rearrangement to a bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.com

Based on these findings, the oxidative decarboxylation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (derived from the title aldehyde) with lead tetraacetate would be expected to produce a mixture of products, including the corresponding acetate (B1210297) with retention of configuration, as well as rearranged products stemming from a carbocationic intermediate at the C-2 position. The exact product distribution would likely be influenced by the reaction conditions, such as the solvent and the presence of radical initiators or traps.

Table 1: Products of Oxidative Decarboxylation of a Substituted Bicyclo[2.2.2]octene Dicarboxylic Acid with Lead Tetraacetate cdnsciencepub.com
Starting MaterialReagentProduct(s)Yield (%)Comments
6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acidLead Tetraacetate in Pyridine1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one and rearranged bicyclo[3.2.1]octane products30-40% (for the desired ketone)A mixture of products is obtained, indicating competing reaction pathways.

Oxidative Cyclization and Tandem Reaction Sequences

The proximate arrangement of the aldehyde and the double bond in this compound offers the potential for intramolecular oxidative cyclization and tandem reaction sequences. These reactions can lead to the formation of complex polycyclic structures in a single step.

Table 2: Intramolecular Paterno-Büchi Reaction of a Bicyclo[2.2.2]oct-5-ene Derivative rsc.org
Starting MaterialReaction TypeProductKey Features
endo-2-benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-olPhotochemical [2+2] CycloadditionTetracyclic oxetane (B1205548)Formation of a new four-membered ring containing oxygen.

Tandem reactions involving the oxidation of the aldehyde followed by an intramolecular cycloaddition are also conceivable. For instance, in situ generation of an acyl radical or a related reactive species from the aldehyde could be trapped by the internal double bond to forge a new carbon-carbon bond and construct a more complex polycyclic system. While specific examples for the title compound are not documented, the development of tandem intermolecular Michael addition-intramolecular aldol (B89426) processes to synthesize bicyclo[2.2.2]oct-5-en-2-ones highlights the utility of tandem strategies in building this bicyclic framework. researchgate.net

Studies on Cyclopropanation and Related Carbene Insertion Reactions

Cyclopropanation of the double bond in the bicyclo[2.2.2]oct-5-ene framework provides a direct route to tricyclic systems containing a cyclopropane (B1198618) ring. The Simmons-Smith reaction and transition-metal-catalyzed carbene transfer reactions are the most common methods for achieving this transformation.

A study by Leber et al. demonstrated the selective cyclopropanation of a derivative of this compound. mdpi.com In this work, the aldehyde was first converted to endo-5-vinylbicyclo[2.2.2]oct-2-ene via a Wittig reaction. Subsequent treatment of this diene with diethylzinc (B1219324) and diiodomethane (B129776) (the Furukawa modification of the Simmons-Smith reaction) resulted in the highly regioselective cyclopropanation of the exocyclic double bond to afford endo-5-cyclopropylbicyclo[2.2.2]oct-2-ene in excellent conversion. mdpi.com The endocyclic double bond remained unreacted under these conditions, which was attributed to steric hindrance from the bicyclic framework. mdpi.com

Table 3: Selective Simmons-Smith Cyclopropanation of a Bicyclo[2.2.2]oct-5-ene Derivative mdpi.com
SubstrateReagentsProductSelectivity
endo-5-vinylbicyclo[2.2.2]oct-2-eneEt₂Zn, CH₂I₂endo-5-cyclopropylbicyclo[2.2.2]oct-2-eneHighly regioselective for the exocyclic double bond

Carbene insertion into C-H bonds represents another powerful tool for the functionalization of the bicyclo[2.2.2]octene skeleton. Transition-metal catalysts, particularly those based on rhodium, are known to effectively catalyze the decomposition of diazo compounds to generate metal carbenes, which can then undergo intramolecular C-H insertion reactions. dicp.ac.cnresearchgate.netbeilstein-journals.org While specific examples involving this compound are scarce, the general reactivity of rhodium carbenes suggests that intramolecular C-H insertion could be a viable pathway for the synthesis of novel polycyclic structures from appropriately functionalized derivatives of the title compound. For instance, a carbene generated at the 2-position could potentially insert into one of the C-H bonds of the bicyclic framework, leading to the formation of a new five-membered ring. The regioselectivity of such an insertion would be governed by the proximity of the C-H bonds to the carbene center and the electronic and steric factors of the substrate and catalyst.

Stereochemical Control and Analysis in Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde Chemistry

Exhaustive Characterization of Endo/Exo Stereoisomerism

The Diels-Alder cycloaddition that forms Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde inherently generates two diastereomers: the endo and exo isomers. These stereoisomers differ in the orientation of the carboxaldehyde group relative to the double bond within the bicyclic system. In the endo isomer, the aldehyde group is oriented syn, or on the same side as the longest bridge, while in the exo isomer, it is oriented anti, or on the opposite side. This seemingly subtle difference in spatial arrangement leads to distinct physical and spectroscopic properties, which allows for their unambiguous characterization.

Lewis acid-catalyzed Diels-Alder reactions between 1,3-cyclohexadiene (B119728) and acrolein have been shown to produce the endo epimer almost exclusively. mdpi.com The differentiation between these isomers is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. Although specific spectral data for this compound is dispersed, analysis of related substituted bicyclo[2.2.2]octene systems provides a clear basis for characterization. For instance, in ¹³C-NMR spectroscopy, the chemical shifts of the substituent carbon and adjacent bridgehead carbons are sensitive to the endo/exo geometry due to differing steric interactions and shielding effects within the rigid cage-like structure. It has been noted in analogous systems that carbons in the endo position often experience different shielding effects compared to their exo counterparts, resulting in distinct chemical shifts. mdpi.com

The relative configurations of these stereoisomers can be definitively determined by methods such as X-ray crystallography, should suitable crystals be obtained, and through detailed analysis of coupling constants (³J(H,H)) in ¹H-NMR spectroscopy, which are dependent on the dihedral angles between protons.

Table 1: Key Characteristics of Endo/Exo Isomers

Property Endo Isomer Exo Isomer
Aldehyde Orientation Syn to the longest bridge Anti to the longest bridge
Thermodynamic Stability Generally less stable Generally more stable
Kinetic Product Often the major product in Diels-Alder reactions under kinetic control Favored under thermodynamic control
Spectroscopic Signature Distinct chemical shifts and coupling constants in NMR due to anisotropic effects from the double bond and steric compression Different set of chemical shifts and coupling constants compared to the endo isomer

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of enantiomerically pure this compound is a significant challenge that has been successfully addressed through the development of asymmetric catalytic methods. These approaches are crucial for producing chiral building blocks for the synthesis of more complex molecules.

A landmark achievement in this area is the use of organocatalysis, specifically the method developed by MacMillan and coworkers. princeton.edu This strategy employs a chiral imidazolidinone catalyst, derived from an amino acid like phenylalanine, to facilitate the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein. princeton.edu The catalyst reversibly forms a chiral iminium ion with the acrolein, which lowers its LUMO energy and provides a chiral environment that effectively shields one face of the dienophile. core.ac.uk This directs the approach of the diene, leading to high levels of enantioselectivity.

In a key example, the reaction between cyclohexadiene and acrolein catalyzed by a specific imidazolidinone salt resulted in this compound with excellent stereocontrol. The reaction yielded the product in 82% yield with a high preference for the endo diastereomer (endo:exo ratio of 14:1) and an outstanding enantiomeric excess (ee) of 94% for the major endo isomer. princeton.edu

Table 2: Organocatalyzed Asymmetric Diels-Alder Reaction

Catalyst Diene Dienophile Yield (%) endo:exo Ratio Enantiomeric Excess (% ee)
(5S)-Imidazolidinone Salt 1,3-Cyclohexadiene Acrolein 82 14:1 94 (endo)

Data sourced from Macmillan et al. princeton.edu

In addition to organocatalysis, chiral Lewis acids have been extensively developed to catalyze enantioselective Diels-Alder reactions involving α,β-unsaturated aldehydes. thieme-connect.descielo.br These Lewis acids, often complexes of metals like boron, titanium, or copper with chiral ligands, coordinate to the carbonyl oxygen of the aldehyde. This activation enhances the dienophile's reactivity and, due to the chiral nature of the ligand sphere, creates a stereochemically defined space that dictates the facial selectivity of the cycloaddition. thieme-connect.de

Diastereoselective Control in Functionalization Reactions

Once the stereochemistry of the this compound core is established, it exerts a powerful directing effect on subsequent chemical transformations, a phenomenon known as diastereoselective control. The rigid bicyclic framework and the pre-existing stereocenter at the C2 position (bearing the aldehyde) create a biased steric environment, influencing the trajectory of incoming reagents.

Functionalization reactions at the aldehyde group, such as nucleophilic additions or reductions, are subject to this stereocontrol. While direct studies on the aldehyde are limited, extensive research on the analogous ketone, bicyclo[2.2.2]oct-5-en-2-one, provides critical insights into the governing principles. nih.gov In nucleophilic additions to this ketone, the facial selectivity of the attack (i.e., whether the nucleophile adds to the syn or anti face relative to the ethene bridge) is highly dependent on the substituents and the presence of Lewis acids. nih.gov

For example, the addition of vinylmagnesium bromide to substituted bicyclo[2.2.2]octenones showed that the stereochemical outcome could be tuned. In some cases, Lewis acids like CeCl₃ dramatically reversed the facial selectivity, leading almost exclusively to the syn-addition product. nih.gov This is attributed to the chelating effect of the Lewis acid with the carbonyl oxygen and another heteroatom in the substrate, creating a more organized transition state that blocks one face from nucleophilic attack. These principles are directly applicable to this compound, where the endo or exo disposition of the aldehyde will sterically hinder one of the two faces, directing nucleophiles to the more accessible side and leading to a high degree of diastereoselectivity in the formation of the corresponding secondary alcohol.

Computational and Experimental Insights into Stereochemical Outcomes

The stereochemical outcomes observed in the synthesis and reactions of this compound have been rationalized and predicted through a powerful combination of computational modeling and experimental studies. Density Functional Theory (DFT) calculations have been particularly instrumental in elucidating the mechanisms of stereoselective reactions. nih.govacs.org

For the MacMillan organocatalyzed Diels-Alder reaction, DFT studies at the B3LYP/6-31G(d) level of theory have been used to model the key transition states. acs.org These calculations confirmed that the reaction proceeds through an iminium ion intermediate. The enantioselectivity arises from the steric shielding provided by the substituent on the chiral imidazolidinone catalyst (e.g., a benzyl (B1604629) group). core.ac.uk The calculations show that the transition state leading to the major enantiomer is significantly lower in energy because the diene approaches from the less sterically hindered face of the iminium ion. nih.govacs.org This computational model successfully explains the high endo selectivity and the specific absolute configuration of the product obtained experimentally.

These theoretical studies also rationalize the dramatically different reactivities and enantioselectivities observed with different catalyst structures. acs.org By comparing the energies of various possible transition states (endo vs. exo attack, and attack on the Re vs. Si face of the iminium ion), a quantitative prediction of the stereochemical outcome can be achieved, which aligns closely with experimental results. nih.govresearchgate.net This synergy between computational prediction and experimental verification provides a deep understanding of the factors controlling stereoselectivity and enables the rational design of new catalysts and reactions.

Advanced Spectroscopic Methods for Structural Elucidation of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are indispensable for unambiguous spectral assignments.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons in its bicyclic structure. The most downfield signal is attributed to the aldehydic proton, typically appearing in the range of δ 9.5–10.5 ppm. mdpi.com The olefinic protons of the cyclohexene (B86901) ring give rise to signals in the vinyl region, while the bridgehead and methylene (B1212753) bridge protons are found in the upfield aliphatic region. The precise chemical shifts and coupling constants are influenced by the rigid stereochemistry of the bicyclic system.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group exhibiting a characteristic resonance at the low-field end of the spectrum. The sp²-hybridized carbons of the double bond are observed in the olefinic region, while the sp³-hybridized carbons of the bicyclic framework appear at higher field.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)
-CHO~9.7~204d
C5/C6~6.0-6.4~132-137m
Bridgehead (C1/C4)~2.8-3.2~35-45m
Aliphatic (C2, C3, C7, C8)~1.2-2.5~25-35m

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the complex proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum identify protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons within the bicyclic framework, for instance, linking the aldehydic proton to the proton on C2, and identifying the coupled protons across the double bond and within the ethylene (B1197577) bridges.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is particularly valuable for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, the aldehydic proton would show a correlation to the C2 carbon, and the olefinic protons would show correlations to the bridgehead carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a molecule. For this compound (C₉H₁₂O), the molecular weight is 136.19 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 136.

The fragmentation pattern is characteristic of the bicyclic structure and the aldehyde functional group. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29). A prominent fragmentation pathway for bicyclic systems like this is a retro-Diels-Alder reaction, which would lead to the expulsion of ethylene (C₂H₄, 28 Da) from the cyclohexene ring, resulting in a fragment ion at m/z 108. Further fragmentation of this ion could also be observed. Analysis of the fragmentation of the related ketone, Bicyclo[2.2.2]oct-5-en-2-one, can provide insights into the fragmentation of the core bicyclic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the aldehyde and the carbon-carbon double bond.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aldehyde (C=O)Stretching1720-1740
Aldehyde (C-H)Stretching2820-2850 and 2720-2750 (Fermi doublet)
Olefinic (C=C)Stretching1640-1680
Olefinic (=C-H)Stretching3010-3100
Aliphatic (C-H)Stretching2850-3000
Olefinic (=C-H)Out-of-plane bending675-1000

The strong carbonyl (C=O) stretch of the aldehyde is typically one of the most intense peaks in the spectrum. The presence of the characteristic two weak bands for the aldehydic C-H stretch (a Fermi doublet) is also a key diagnostic feature. The C=C stretching vibration of the double bond within the bicyclic ring will also be observable, although its intensity can vary.

Integration of Spectroscopic Data for Definitive Structural Characterization

The definitive structural characterization of this compound is achieved through the careful integration of data from all the aforementioned spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemical relationships. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Infrared spectroscopy provides a rapid confirmation of the key functional groups.

By combining the information from ¹H and ¹³C NMR, including chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC), a complete and unambiguous assignment of all atoms in the molecule can be made. The molecular formula derived from the mass spectrum (C₉H₁₂O) is consistent with the number of signals observed in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy (aldehyde and alkene) are in full agreement with the chemical shifts observed in the NMR spectra. This synergistic approach ensures a high degree of confidence in the determined structure of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules like Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. Studies on the closely related bicyclo[2.2.2]oct-5-en-2-one framework demonstrate the utility of DFT in elucidating key chemical properties. For instance, calculations at the B3LYP/6-31G(d) level of theory have been employed to identify the most favorable sites for electrophilic attack by comparing the relative protonation energies in the resulting arenium ions. acs.org

These computational approaches also allow for the calculation of various molecular properties that correlate with experimental observations. Key parameters derived from DFT studies include:

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is used to compute NMR chemical shifts, which can be compared with experimental data to validate the computed structures. acs.org

Atomic Charges: Natural Population Analysis (NPA) provides insights into the charge distribution within the molecule, highlighting electron-rich and electron-poor regions that are crucial for predicting reactivity. acs.org

Charge Delocalization: By analyzing changes in NPA-derived charges upon protonation or oxidation, charge delocalization maps can be constructed to understand the stability of intermediates. acs.org

These DFT-derived parameters are instrumental in building a comprehensive picture of the molecule's reactivity profile, guiding synthetic efforts, and interpreting spectroscopic data.

Computational MethodCalculated PropertyApplication in Bicyclo[2.2.2]octene Systems
DFT (B3LYP/6-31G(d))Relative Protonation EnergiesIdentifying favored sites for electrophilic attack. acs.org
GIAO NMR13C and 1H Chemical ShiftsStructural validation and interpretation of NMR spectra. acs.org
NPAAtomic ChargesMapping charge distribution to predict reactive sites. acs.org

Molecular Orbital (MO) Theory Applications to Bicyclo[2.2.2]octene Systems

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties and through-bond interactions within the rigid bicyclo[2.2.2]octene framework. A significant application of MO theory in this class of molecules is the study of quantum interference effects in their saturated sigma (σ) systems. researchgate.netchemrxiv.org

Recent computational screenings of the bicyclo[2.2.2]octane class, including carbon, silicon, and germanium-based structures, have revealed that these motifs can act as highly effective single-molecule insulators. chemrxiv.org This insulating behavior is attributed to destructive quantum interference within the σ-orbital framework, which suppresses electron transmission through the molecule. researchgate.netchemrxiv.org While these studies focus on the parent alkane and its heavier element analogues, the principles of σ-orbital interaction are directly applicable to the bicyclo[2.2.2]octene core. The presence of the double bond and the aldehyde group in this compound would modulate these electronic properties, a subject ripe for further theoretical exploration.

The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting the reactivity of the bicyclo[2.2.2]octene system in pericyclic reactions, such as the Diels-Alder reaction used in its synthesis. The relative energies of the diene's HOMO and the dienophile's LUMO govern the reaction rate and selectivity. smolecule.com

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of mechanisms. For this compound, this is particularly relevant to its synthesis via the Diels-Alder reaction and its subsequent transformations. The formation of the bicyclic aldehyde from 1,3-cyclohexadiene (B119728) and acrolein, often catalyzed by a Lewis acid, proceeds almost exclusively to form the endo epimer. mdpi.comresearchgate.netresearchgate.net

Computational studies, such as those performed at the MPW1K(CH2Cl2)/6-31+G** level of theory, have been used to investigate the transition states of these cycloadditions. researchgate.net By calculating and comparing the energies of the transition states leading to the endo and exo products, chemists can rationalize the observed stereoselectivity. researchgate.net

Furthermore, the thermal reactions of related bicyclic systems have been shown to proceed through complex, stepwise diradical mechanisms. mdpi.comresearchgate.net Transition state calculations are essential to model these high-energy pathways, such as the acs.orgmdpi.com-sigmatropic shifts and fragmentations observed in bicyclo[4.2.0]oct-2-enes, which are isomeric with the bicyclo[2.2.2]octene system. acs.orgresearchgate.net These calculations help to map out the competitive pathways and predict the relative rates of epimerization, rearrangement, and fragmentation. researchgate.net

Reaction TypeComputational FocusMechanistic Insight
Diels-Alder CycloadditionTransition state energy calculations (e.g., MPW1K level). researchgate.netExplanation of high endo selectivity in the formation of the bicyclic core. mdpi.comresearchgate.netresearchgate.net
Thermal RearrangementMapping of diradical intermediates and transition states.Understanding competitive acs.orgmdpi.com-sigmatropic shifts and fragmentation pathways. researchgate.netresearchgate.net
Electrophilic AdditionCalculation of carbocation intermediate stability.Prediction of regioselectivity based on the most stable intermediates. acs.org

Prediction of Conformational Landscape and Isomer Energetics

The rigid bicyclo[2.2.2]octene skeleton limits the molecule's conformational freedom compared to acyclic or monocyclic systems. However, different stereoisomers (endo/exo) and rotamers of the carboxaldehyde group exist. Computational methods are used to predict the conformational landscape and the relative energetics of these isomers.

Geometry optimization studies, often performed using DFT or other quantum chemical methods, can determine the minimum energy structures of different isomers. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations. For example, theoretical modeling has been used to investigate the rotational energy barriers of substituents on the bicyclo[2.2.2]octane scaffold, revealing the preferred orientations and the energy required for interconversion. tcd.ie

Quantitative Analysis of Stereoselectivity using Computational Approaches

Computational chemistry offers a quantitative framework for understanding and predicting the stereoselectivity of reactions involving bicyclo[2.2.2]octene systems. The high endo selectivity observed in the Diels-Alder synthesis of this compound is a classic example that can be analyzed computationally. mdpi.comresearchgate.net

Theoretical models explain this preference by calculating the activation energies for the competing transition states. It has been demonstrated through DFT calculations on similar systems that the transition state leading to the endo product is often lower in energy than the one leading to the exo product. researchgate.net This energy difference can be attributed to favorable secondary orbital interactions between the developing π-system of the dienophile and the π-system of the diene, an effect that is maximized in the endo orientation.

In Lewis acid-catalyzed variants of the reaction, computational models must also account for the coordination of the Lewis acid (e.g., AlCl₃) to the carboxaldehyde group. researchgate.net These calculations can reveal how catalysis enhances the reaction rate and selectivity by lowering the LUMO energy of the dienophile and potentially amplifying the energy difference between the endo and exo transition states. researchgate.net This quantitative analysis is essential for optimizing reaction conditions and for the rational design of stereoselective syntheses.

Applications of Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde As a Versatile Synthetic Synthon and Molecular Scaffold

Building Block in the Synthesis of Complex Organic Molecules

The inherent structural features of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, including its strained bicyclic system and strategically placed functional group, make it an ideal precursor for the stereocontrolled synthesis of elaborate molecular targets.

Precursor to Natural Products (e.g., Terpenes, Alkaloids)

The bicyclo[2.2.2]octane core is a recurring motif in a variety of natural products, and this compound serves as a key intermediate in their total synthesis. Both the endo and exo isomers of the compound are particularly useful in the construction of the diazabicyclo[2.2.2]octane core, which is a fundamental component of many complex alkaloids. The Diels-Alder reaction is a foundational method for creating the bicyclo[2.2.2]octene framework, from which further synthetic transformations can be carried out to achieve the target natural product. For instance, the Lewis acid-catalyzed Diels-Alder cycloaddition of 1,3-cyclohexadiene (B119728) and acrolein can yield Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde, predominantly as the endo epimer. mdpi.com Although direct syntheses of specific terpenes from this carboxaldehyde are not extensively detailed in readily available literature, the broader class of bicyclo[2.2.2]octane derivatives are recognized as important intermediates in terpene synthesis. google.com

Intermediate in the Synthesis of Pharmacologically Active Scaffolds

The unique conformational rigidity of the bicyclo[2.2.2]octane system makes it an attractive scaffold in medicinal chemistry for the design of new therapeutic agents. This compound and its derivatives have potential applications as precursors to more complex molecules with biological activity. ontosight.aiontosight.ai The rigid framework allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. While specific, named pharmaceutical agents derived directly from this carboxaldehyde are not prominently cited, the general class of bicyclo[2.2.2]octane derivatives are known to be important building blocks for therapeutic agents. google.com

Construction of Novel Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group. This substitution confers increased metabolic stability, making them attractive targets for antiviral and anticancer drug development. While the direct use of this compound in the synthesis of carbocyclic nucleosides is not extensively documented in publicly available research, the synthesis of carbocyclic nucleoside precursors has been achieved from other bicyclic systems like bicyclo[2.2.1]hept-5-enes. nih.gov The general strategy often involves the synthesis of a suitable carbocyclic amine precursor which is then coupled with a nucleobase. Given its bicyclic structure, this compound represents a potential, though less explored, starting material for the synthesis of novel carbocyclic nucleoside analogues with unique three-dimensional structures.

Monomer in Polymer Chemistry and Materials Science

The rigidity and defined stereochemistry of the bicyclo[2.2.2]octene unit can be exploited to create polymers with enhanced thermal and mechanical properties.

Utilization in Polyimide Synthesis for Advanced Materials

While the direct use of this compound as a monomer in polyimide synthesis is not the common approach, its derivatives play a crucial role. More specifically, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, which can be synthesized from related bicyclic precursors, is a key monomer in the production of advanced polyimides. mdpi.comresearchgate.net These polyimides, incorporating the rigid alicyclic structure, exhibit high thermal stability, good solubility in organic solvents, and excellent mechanical properties. mdpi.comresearchgate.net The introduction of the bicyclo[2.2.2]octene unit into the polymer backbone disrupts chain packing, leading to increased solubility and processability without compromising thermal performance. mdpi.com

Table 1: Properties of Polyimides Derived from Bicyclo[2.2.2]octane Dianhydrides

Polymer ID Dianhydride Component Diamine Component Thermal Stability (°C) Glass Transition Temperature (°C)
BTD-MIMA Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 4,4′-methylenebis(2-isopropyl-6-methylaniline) > 400 272-355
BTD-HFA Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 4,4′-(hexafluoroisopropylidene)dianiline > 400 272-355
BTD-FND Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 4,4′-(9-fluorenylidene)dianiline > 400 272-355

Data sourced from research on polyimides derived from the corresponding dianhydride. mdpi.com

Application in Polyamide and Other Polymer Backbone Development

The incorporation of bicyclic units into polyamide backbones is a strategy to enhance their thermal and mechanical properties. While specific examples detailing the use of this compound as a direct monomer for polyamides are scarce in the literature, the broader class of bicyclic compounds are utilized as monomers for polyamides. nasa.gov The aldehyde functionality of this compound could potentially be converted to other functional groups, such as carboxylic acids or amines, to facilitate its use in step-growth polymerization to form polyamides and other polymers. The rigid bicyclic core would be expected to impart increased stiffness and a higher glass transition temperature to the resulting polymer.

Design of Specialty Monomers for High-Performance Polymers

The bicyclo[2.2.2]octane core is recognized for its utility in creating specialty monomers for various polymers. google.comcore.ac.uk While direct polymerization of this compound is not extensively documented, its chemical structure lends itself to derivatization into monomers for high-performance polymers. The aldehyde group can be readily converted into other functional groups, such as alcohols or carboxylic acids, which are common monomeric functionalities. For instance, oxidation of the aldehyde would yield bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, and reduction would produce the corresponding alcohol. These derivatives, particularly diols and diacids based on the bicyclo[2.2.2]octane skeleton, are known to be useful as specialty monomers. google.com

The rigid and bulky nature of the bicyclo[2.2.2]octane unit, when incorporated into a polymer backbone, can impart desirable properties such as increased thermal stability, enhanced mechanical strength, and improved solubility in organic solvents. These characteristics are crucial for the development of advanced materials used in demanding applications.

Table 1: Potential Monomer Derivatives of this compound
DerivativePotential Polymer TypeAnticipated Polymer Properties
Bicyclo[2.2.2]octane-2,5-dicarboxylic acidPolyesters, PolyamidesHigh thermal stability, improved mechanical strength
Bicyclo[2.2.2]octane-2,5-dimethanolPolyesters, PolyurethanesEnhanced rigidity, higher glass transition temperature

Integration into Metal-Organic Frameworks (MOFs) and Cages (MOCs)

The rigid bicyclo[2.2.2]octene scaffold is a promising building block for the construction of porous materials like Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs). While the direct use of this compound as a ligand in MOF synthesis is not widely reported, its derivatives are of significant interest. For example, ligands derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxydiimide have been successfully used to assemble lantern-type metal-organic cages. nih.gov These cages exhibit permanent porosity and their gas uptake properties can be tuned by modifying the ligand structure. nih.gov

The aldehyde functionality of this compound can be transformed into coordinating groups like carboxylates or nitrogen-containing heterocycles, which are then capable of binding to metal ions to form extended porous networks. The inherent rigidity of the bicyclic core helps in maintaining the structural integrity and porosity of the resulting MOFs and MOCs. nih.govmdpi.com The defined geometry of the bicyclo[2.2.2]octene unit can also be exploited to control the pore size and shape of these materials, which is crucial for applications in gas storage, separation, and catalysis. mdpi.com

Catalytic Roles in Organic Transformations

Derivatives of the bicyclo[2.2.2]octene framework have shown potential in the development of catalysts for carbon fixation. Specifically, metal-organic complexes derived from Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride have been investigated for their ability to catalyze the reaction of CO2 with epoxides. ossila.com This suggests that the bicyclo[2.2.2]octene scaffold can serve as a robust platform for supporting catalytically active metal centers.

This compound can be envisioned as a precursor for ligands in such catalytic systems. By chemically modifying the aldehyde group and potentially other positions on the bicyclic ring, ligands with specific electronic and steric properties can be designed. These tailored ligands can then be used to create catalysts with enhanced activity and selectivity for CO2 conversion into valuable chemicals, contributing to efforts in carbon capture and utilization.

Derivatization for the Generation of Specific Chemical Functions and Materials Properties

The chemical reactivity of both the aldehyde and the olefinic double bond in this compound makes it a versatile synthon for generating a wide array of functionalized molecules. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the double bond is susceptible to addition reactions and metathesis. beilstein-journals.org

This dual reactivity allows for the introduction of various functional groups, leading to the synthesis of complex molecules with specific properties for applications in materials science and organic synthesis. ontosight.ai For instance, the rigid bicyclic framework can be functionalized to create chiral building blocks for asymmetric synthesis or to develop new materials with tailored optical or electronic properties. The synthesis of derivatives like endo-trans-3-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde highlights the potential for creating structurally diverse compounds from this scaffold. uchicago.edu

Table 2: Examples of Derivatization Reactions
Reaction TypeFunctional Group TargetedPotential Product
Wittig ReactionAldehydeVinyl-substituted bicyclo[2.2.2]octene
OxidationAldehydeBicyclo[2.2.2]oct-5-ene-2-carboxylic acid
ReductionAldehydeBicyclo[2.2.2]oct-5-en-2-ylmethanol
Diels-Alder ReactionOlefinTricyclic adducts

Application in the Development of Fragrance Ingredients

The bicyclo[2.2.2]octene framework is a key structural motif in a number of fragrance ingredients, particularly those with woody and sandalwood characteristics. Several derivatives of this compound are utilized in the fragrance industry. For example, 5-Methyl-8-isopropyl-bicyclo[2.2.2]oct-5-en-2-carbaldehyde is noted for its woody and green odor profile. google.com Another related compound, known by the trade name Maceal, which is 6-methyl-8-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is also used in fragrance compositions. google.comgoogleapis.com

The parent compound, this compound, can serve as a precursor in the synthesis of these and other valuable fragrance chemicals. Its distinct structure contributes to the unique olfactory properties of its derivatives. The synthesis of such compounds often involves Diels-Alder reactions to construct the bicyclic core, followed by functional group manipulations to introduce the desired substituents that fine-tune the final odor profile. mdpi.com The odor of these compounds is often described as fresh, grassy, oily, green, and spicy. thegoodscentscompany.comperfumersworld.com

Emerging Research Frontiers and Future Prospects for Bicyclo 2.2.2 Oct 5 Ene 2 Carboxaldehyde

Development of Innovative and Sustainable Synthetic Methodologies

The primary and most efficient route to the bicyclo[2.2.2]octene core is the Diels-Alder reaction, a powerful [4+2] cycloaddition. wikipedia.org For Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, the key reaction involves the cycloaddition of 1,3-cyclohexadiene (B119728) (the diene) and acrolein (the dienophile).

Recent innovations have focused on enhancing the efficiency and sustainability of this transformation. Lewis acid catalysis, for instance, has been shown to significantly accelerate the reaction. Studies have reported the use of catalysts like boron trifluoride to yield this compound, favoring the formation of the endo isomer under kinetically controlled conditions. researchgate.net

In the pursuit of green chemistry, researchers are exploring methodologies that reduce waste and energy consumption. Microwave-assisted organic synthesis (MAOS) has been successfully applied to create derivatives of the bicyclo[2.2.2]octene scaffold, often using water as a solvent, which drastically reduces reaction times and improves yields. rsc.orgclockss.org While not yet documented specifically for the title aldehyde, these green transformations on the core structure represent a promising future direction. clockss.org

Alternative synthetic strategies for the bicyclo[2.2.2]octene skeleton include the reaction of 2H-pyran-2-one derivatives with dienophiles like maleic anhydride. nih.govarkat-usa.org This method involves a tandem reaction sequence of a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to form the stable bicyclic system. nih.gov

Table 1: Comparison of Synthetic Methodologies for the Bicyclo[2.2.2]octene Scaffold.
MethodologyReactantsKey FeaturesSustainability Aspect
Lewis Acid-Catalyzed Diels-Alder1,3-Cyclohexadiene + AcroleinHigh efficiency, good stereoselectivity (endo product favored). researchgate.netCatalytic nature reduces stoichiometric waste.
Microwave-Assisted SynthesisBicyclo[2.2.2]octene precursors + HydrazinesRapid reaction times, high yields, often in aqueous media. rsc.orgclockss.orgReduced energy consumption and use of green solvents like water. rsc.org
2H-Pyran-2-one RouteSubstituted 2H-pyran-2-ones + Maleic AnhydrideAccess to highly functionalized bicyclo[2.2.2]octene systems. nih.govVersatile for creating complex derivatives from varied precursors.

Exploration of Novel Reactivity Patterns and Pericyclic Reactions

The chemistry of this compound is dominated by pericyclic reactions, both in its synthesis and its potential transformations. The formation via the Diels-Alder reaction is a prime example of a concerted [4+2] cycloaddition. wikipedia.orglibretexts.org

Beyond its synthesis, the bicyclo[2.2.2]octene skeleton is involved in other pericyclic rearrangements. For instance, related bicyclo[4.2.0]oct-2-ene systems are known to undergo thermal rsc.orgmdpi.com-sigmatropic shifts to furnish the more stable bicyclo[2.2.2]oct-2-ene framework. researchgate.net The reactivity of the olefinic double bond within the scaffold can be harnessed in various ways, including ring-rearrangement metathesis (RRM) to generate novel fused ring systems. beilstein-journals.org

The aldehyde functional group offers a gateway to a wide array of chemical transformations. For example, it can undergo Wittig methylenation to convert the carboxaldehyde into a vinyl group, providing a precursor for further functionalization, such as selective cyclopropanation. researchgate.net The reaction of the parent bicyclo[2.2.2]octene with reagents like N-bromosuccinimide has been shown to produce a mixture of products, including rearranged bicyclo[3.2.1]octene derivatives, highlighting the potential for skeletal rearrangements under ionic conditions. sci-hub.se

Advanced Mechanistic Studies using in-situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. While specific in-situ studies on this exact molecule are not widely reported, the application of advanced spectroscopic techniques to related systems provides a clear roadmap for future investigations.

In-situ Infrared (IR) spectroscopy is a powerful tool for monitoring reaction kinetics in real-time. It can be employed to track the concentrations of reactants (1,3-cyclohexadiene and acrolein) and the formation of the bicyclo[2.2.2]octene product during the Diels-Alder reaction. This data allows for the precise determination of reaction rates, activation energies, and the effect of catalysts, leading to a more refined mechanistic picture.

Furthermore, advanced techniques like photoionization and photoelectron photoion coincidence spectroscopy are emerging as invaluable tools for identifying transient reactive intermediates in the gas phase. Such methods could be applied to study the thermal or photochemical decomposition pathways of bicyclo[2.2.2]octene systems, providing insight into fragmentation patterns and rearrangement mechanisms.

Expanding Applications in Catalysis and Supramolecular Chemistry

The rigid, well-defined geometry of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for applications in catalysis and supramolecular chemistry. nih.govacs.org Derivatives of this structure are being explored as chiral ligands for asymmetric catalysis. nih.govacs.orgacs.org For example, chiral cis-2,5-diaminobicyclo[2.2.2]octane has been used to create salen-metal complexes that are highly effective catalysts for enantioselective reactions like hetero-Diels-Alder and Nozaki-Hiyama-Kishi reactions. acs.orgacs.org These catalysts operate by creating a well-defined chiral pocket that directs the approach of substrates, leading to high levels of stereocontrol. acs.org

In supramolecular chemistry, the bicyclo[2.2.2]octene scaffold serves as a rigid linker or building block for constructing larger, complex host-guest systems. nih.gov Its predictable geometry allows for the precise positioning of functional groups, enabling the design of molecular receptors and cages. The inherent symmetry and rigidity of the bicyclo[2.2.2]octane rotator have been studied in the context of molecular machines within crystalline solids. nih.govacs.org The diverse hydrogen bonding patterns observed in bicyclo[2.2.2]octene derivatives further contribute to their utility in constructing varied supramolecular assemblies. mdpi.com

Computational Design of Functionalized Bicyclo[2.2.2]octene Systems for Tailored Applications

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, guiding the design of new functional systems. For the bicyclo[2.2.2]octene scaffold, computational methods are being applied across its entire research lifecycle, from synthesis to application.

Density Functional Theory (DFT) has been used to model the kinetics and thermodynamics of the Diels-Alder reaction between acrolein and dienes, providing detailed information about the transition state geometry, activation energies, and reaction spontaneity. chemsociety.org.ngresearchgate.netchemsociety.org.ng Such studies help elucidate the concerted, asynchronous nature of the cycloaddition and explain the observed stereoselectivity. researchgate.net Ab initio and DFT calculations have also been instrumental in predicting the stereospecificities of inverse electron-demand Diels-Alder reactions involving related systems. mdpi.org

Beyond the synthesis, computational design plays a crucial role in developing applications. In a notable example, the bicyclo[2.2.2]octene scaffold was used as a core for designing non-covalent inhibitors of the SARS-CoV-2 main protease. nih.gov Molecular simulations, in conjunction with dynophore analyses and free energy calculations, provided critical insights that guided the optimization of the ligand-protein interactions. nih.gov These computational approaches allow for the in silico screening and tailoring of functionalized bicyclo[2.2.2]octene systems for specific biological targets or material properties, accelerating the discovery process.

Table 2: Applications of Computational Methods in Bicyclo[2.2.2]octene Research.
Computational MethodApplication AreaKey Insights Provided
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state structures, activation barriers, reaction thermodynamics, stereoselectivity of Diels-Alder reactions. chemsociety.org.ngmdpi.org
Molecular Docking & SimulationsDrug DesignBinding modes and affinities of bicyclo[2.2.2]octene-based inhibitors to biological targets (e.g., SARS-CoV-2 protease). nih.gov
Dynophore AnalysisLigand OptimizationDynamic pharmacophore models to understand key intermolecular interactions over time. nih.gov
Ab Initio CalculationsReactivity PredictionAccurate prediction of relative reactivities and stereospecificities in cycloaddition reactions. mdpi.org

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify structural features, with characteristic aldehyde proton signals at δ 9.5–10.5 ppm and bicyclic framework protons in the δ 1.5–3.0 ppm range .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular ion peaks (e.g., m/z 150–160 for the parent ion) and detect decomposition byproducts during thermal studies .
  • IR Spectroscopy : Confirms the aldehyde group via a strong C=O stretch near 1720 cm⁻¹ .

How does the bicyclo[2.2.2]octene framework influence reactivity in Diels-Alder or cycloaddition reactions?

Advanced Research Question
The strained bicyclic structure enhances reactivity as a dienophile due to ring tension. Computational studies (e.g., DFT calculations) reveal lowered activation energies for [4+2] cycloadditions compared to non-bicyclic aldehydes. Experimental validation involves monitoring reaction kinetics under varying temperatures (25–80°C) and solvents (e.g., toluene, THF) to assess regioselectivity . Steric effects from substituents (e.g., methyl groups) may hinder exo-transition states, favoring endo products .

How can contradictions in thermal decomposition data from kinetic studies be resolved?

Advanced Research Question
Discrepancies in decomposition rates (e.g., half-life variations in gas-phase vs. solution-phase studies) arise from differences in experimental setups. To resolve these:

  • Standardize Conditions : Use inert atmospheres (N₂/Ar) and controlled heating rates (e.g., 2–5°C/min) in pyrolysis-GC/MS systems .
  • Isomer-Specific Analysis : Separate endo/exo isomers via preparative HPLC before kinetic profiling, as stereochemistry impacts stability .
  • Computational Validation : Compare experimental activation energies (Eₐ) with density functional theory (DFT) predictions to identify outliers .

What computational approaches predict the electronic properties and stability of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps), predicting nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess thermal stability by modeling bond dissociation energies under simulated heating (e.g., 300–500 K) .
  • Solvent Effects : Use polarizable continuum models (PCM) to predict solvatochromic shifts in UV-Vis spectra .

What safety protocols are recommended for handling this compound?

Basic Research Question
While acute toxicity data (oral LD₅₀ > 2000 mg/kg) suggest low immediate hazards , standard precautions apply:

  • Ventilation : Use fume hoods for synthesis and purification.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.